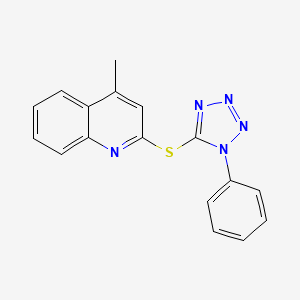

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Vue d'ensemble

Description

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 4-position and a phenyl-tetrazole-thio moiety at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of the Phenyl-Tetrazole-Thio Moiety: The phenyl-tetrazole-thio moiety can be attached through a nucleophilic substitution reaction. This involves the reaction of 2-chloro-4-methylquinoline with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Synthesis of 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

The synthesis of this compound typically involves a multi-step process that integrates quinoline and tetrazole derivatives. This method can be optimized using microwave-assisted organic synthesis (MAOS), which enhances yields and reduces reaction times. The general synthetic route includes the formation of the quinoline core followed by the introduction of the tetrazole moiety through thiolation reactions.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated several synthesized quinoline derivatives against various bacterial strains, demonstrating zones of inhibition ranging from 20 mm to 35 mm against pathogens such as E. coli and S. aureus . This suggests that compounds with similar structures may serve as potential alternatives to conventional antibiotics.

| Compound | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| Q1 | 25 | E. coli |

| Q2 | 25 | S. aureus |

| Q3 | 34 | P. aeruginosa |

| Q4 | 20 | E. coli |

| Q5 | 30 | S. aureus |

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential applications in treating viral infections. Quinoline derivatives have been explored for their ability to inhibit viral replication mechanisms, particularly in HIV therapies . The integration of the tetrazole group may enhance binding affinities to viral targets, thereby improving therapeutic efficacy.

Anticancer Properties

Quinoline derivatives have shown promise in cancer research, particularly through their ability to inhibit key enzymes involved in tumor growth and metastasis. Studies indicate that compounds like this compound can affect cell cycle progression and induce apoptosis in cancer cells . The mechanisms involve inhibition of topoisomerases and modulation of immune responses, making them candidates for further development in oncology.

Antibacterial Screening

A comprehensive study on various quinoline derivatives revealed that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The results highlighted the importance of substituent variations on the quinoline core, which directly influenced antibacterial potency.

Anticancer Mechanisms

In vitro studies have demonstrated that certain quinoline derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The incorporation of tetrazole groups has been linked to enhanced cytotoxic effects, warranting further exploration into their mechanisms of action.

Mécanisme D'action

The mechanism of action of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety is known for its ability to mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

- 7-methoxy-4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

- 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole

Uniqueness

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline and tetrazole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

The synthesis of this compound typically involves the reaction of 4-methylquinoline derivatives with 1-phenyl-1H-tetrazole-5-thiol under specific conditions that promote the formation of the thioether linkage. Various synthetic routes have been explored, including thio-Michael reactions and other coupling strategies that yield high purity products suitable for biological testing .

Antibacterial Activity

A significant aspect of the biological activity of this compound is its antibacterial properties. In vitro studies have shown that derivatives of quinoline, including those containing tetrazole moieties, exhibit potent antibacterial effects against various strains of bacteria.

Table 1 summarizes the antibacterial activity of several synthesized quinoline derivatives, including this compound:

| Compound | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |

|---|---|---|---|

| Q1 | 25 | 11 | 34 |

| Q2 | 25 | 9 | 35 |

| Q3 | 25 | 10 | 35 |

| Q4 | 20 | 10 | 33 |

| Q5 | 20 | 10 | 34 |

| Q6 | 28 | 11 | 35 |

| Q7 | 26 | 8 | 35 |

| Q8 | 24 | 10 | 34 |

| Streptomycin | 25 | 24 | 28 |

The results indicate that compounds like Q5 display significant antibacterial activity comparable to standard antibiotics such as streptomycin .

Antiviral Activity

Recent studies have also investigated the antiviral potential of quinoline derivatives. For instance, a related class of compounds demonstrated moderate antiviral activity against influenza viruses, with specific molecular targets identified through docking studies . The presence of the tetrazole ring appears to enhance the interaction with viral proteins, suggesting a mechanism by which these compounds inhibit viral replication.

Case Studies

One notable study involved the evaluation of a series of tetrazole-containing quinoline derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that modifications to the tetrazole ring significantly influenced biological activity, with some compounds exhibiting IC50 values in the low micromolar range against various cancer types .

The mechanism by which these compounds exert their biological effects is multifaceted. Antibacterial activity is thought to arise from interference with bacterial cell wall synthesis or function, while antiviral activity may involve inhibition of viral entry or replication processes. Molecular docking studies have provided insights into potential binding sites on target proteins, enhancing our understanding of how structural modifications influence efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, and how can reaction conditions be optimized?

Answer: A robust synthesis involves coupling tetrazole-thiol intermediates with halogenated quinoline derivatives. For example, a protocol using PEG-400 as a green solvent and Bleaching Earth Clay (pH-12.5) as a heterogeneous catalyst at 70–80°C for 1 hour achieves high yields . Key steps include:

- Thiol activation : Reacting 1-phenyl-1H-tetrazole-5-thiol with a halogenated quinoline precursor.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid.

Optimization involves adjusting catalyst loading (5–10 wt%) and reaction time (1–3 hours) to balance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Standard characterization includes:

- Spectroscopy :

- Elemental analysis : Validate calculated vs. experimental C, H, N, S content (deviation <0.3% acceptable) .

- Melting point : Compare with literature values to assess crystallinity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Cross-validation : Compare data with structurally analogous compounds (e.g., 5-(quinolin-2-yl)-4-R-triazole derivatives ).

- Dynamic NMR : Resolve tautomeric equilibria (e.g., tetrazole ↔ thione forms) by variable-temperature experiments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts or degradation products .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes in E. coli or cancer pathways) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be addressed?

Answer:

- Crystallization issues : Poor solubility in common solvents (e.g., ethanol, DMSO).

- Solutions :

Q. How can researchers design derivatives to enhance the compound’s pharmacological profile?

Answer:

- Rational modifications :

- Synthetic routes : Adapt protocols from analogous thiadiazole-triazole hybrids (e.g., sodium monochloroacetate coupling in aqueous medium ).

Q. Methodological Resources

Propriétés

IUPAC Name |

4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5S/c1-12-11-16(18-15-10-6-5-9-14(12)15)23-17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJBIGMEERVDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.